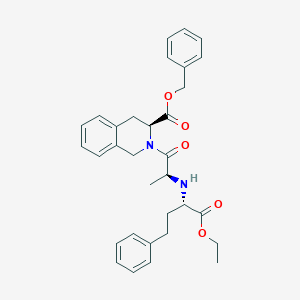

Quinapril benzyl ester

Description

Contextualization of Quinapril (B1585795) Benzyl (B1604629) Ester as a Derivative in Pharmaceutical Chemistry

Quinapril benzyl ester is a dicarboxylic acid monoester and a derivative of Quinapril. nih.gov Specifically, it is the benzyl ester of Quinapril. google.com In the context of pharmaceutical chemistry, it serves as a protected form of Quinapril during synthesis. This protection strategy is a common practice to prevent undesirable side reactions and to facilitate purification. smolecule.com The benzyl group is later removed to yield the active drug, Quinapril. wipo.int

The molecular structure of this compound is complex, featuring a tetrahydroisoquinoline ring system. nih.gov This structural characteristic is significant in its interaction with the angiotensin-converting enzyme.

Historical Perspective of Quinapril and its Precursors in ACE Inhibitor Development

The development of ACE inhibitors dates back to the 1970s with the discovery of peptides from snake venom that inhibited the enzyme. smolecule.com This led to the design and synthesis of the first ACE inhibitors, such as captopril. Subsequent research focused on developing non-sulfhydryl ACE inhibitors with improved properties, which led to the creation of drugs like enalapril (B1671234) and quinapril. researchgate.netnih.gov

The synthesis of these second-generation ACE inhibitors often involves complex multi-step processes. The use of ester protecting groups, such as the benzyl ester in the case of Quinapril, became a key strategy to achieve high purity and yield of the final active pharmaceutical ingredient. google.com The first patent describing the preparation of quinapril utilized the benzyl ester as an intermediate. google.com

Rationale for Esterification in Prodrug Design and Synthetic Intermediate Strategies

Esterification is a widely used strategy in medicinal chemistry for two primary purposes: creating prodrugs and protecting functional groups during synthesis. iipseries.orgscispace.com In a prodrug, an ester linkage is designed to be cleaved in the body, releasing the active drug. This can improve oral bioavailability by increasing the lipophilicity of a polar drug molecule, allowing it to be more easily absorbed through the intestinal wall. iipseries.orgscispace.com

In the case of this compound, the esterification serves as a synthetic intermediate strategy. smolecule.com The benzyl ester protects the carboxylic acid group of the tetrahydroisoquinoline moiety during the coupling reaction with the other part of the molecule. smolecule.com This prevents the carboxylic acid from participating in unwanted side reactions, ensuring that the desired amide bond is formed. The benzyl group is a particularly useful protecting group because it can be selectively removed under mild conditions by catalytic hydrogenolysis, a process that does not affect other functional groups in the molecule. wipo.intnih.gov This clean deprotection step is crucial for obtaining high-purity Quinapril. The use of the benzyl ester also aids in the purification of the intermediate, as it can enhance crystallinity. smolecule.com

Overview of Research Paradigms and Academic Contributions to this compound Studies

A significant challenge in the synthesis of Quinapril is the formation of a diketopiperazine impurity through intramolecular cyclization. nih.govgoogle.com Research has shown that this side reaction can occur with either Quinapril itself or its benzyl ester intermediate, particularly at elevated temperatures. google.com Therefore, a considerable amount of research has been dedicated to developing synthetic methods that minimize the formation of this impurity. nih.gov This has led to patented processes that carefully control reaction conditions such as temperature and pH during the hydrogenolysis of this compound to afford highly pure Quinapril hydrochloride. wipo.intgoogle.com

Chemical Compound Information

| Compound Name |

| Benzyl alcohol |

| Captopril |

| Enalapril |

| Quinapril |

| This compound |

| Quinapril hydrochloride |

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C32H36N2O5 |

| Molecular Weight | 528.6 g/mol |

| Appearance | Light Yellow Oil |

| Solubility | Soluble in Dichloromethane (B109758), Ethyl Acetate, Methanol (B129727) |

| CAS Number | 82586-53-6 |

Structure

3D Structure

Properties

IUPAC Name |

benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36N2O5/c1-3-38-31(36)28(19-18-24-12-6-4-7-13-24)33-23(2)30(35)34-21-27-17-11-10-16-26(27)20-29(34)32(37)39-22-25-14-8-5-9-15-25/h4-17,23,28-29,33H,3,18-22H2,1-2H3/t23-,28-,29-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOUEGBLZLHHGC-OIFPXGRLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC=CC=C3CC2C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC=CC=C3C[C@H]2C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinapril Benzyl Ester

Established Synthetic Routes to Quinapril (B1585795) Benzyl (B1604629) Ester

The formation of Quinapril benzyl ester can be achieved through two main strategies: the direct esterification of Quinapril with benzyl alcohol or, more commonly, through the coupling of molecular precursors.

Esterification Reactions of Quinapril with Benzyl Alcohol

The direct esterification of the carboxylic acid group of Quinapril with benzyl alcohol represents a straightforward approach to obtaining this compound. This transformation is typically achieved through acid-catalyzed esterification, a classic method in organic synthesis.

Acid-catalyzed esterification, often referred to as Fischer-Speier esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. wikipedia.orgathabascau.ca In the context of this compound synthesis, this would involve reacting Quinapril with benzyl alcohol. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. wikipedia.orgmdpi.com

Commonly used acid catalysts for such reactions include:

Sulfuric acid (H₂SO₄)

p-Toluenesulfonic acid (p-TsOH)

Lewis acids

The reaction is reversible, and to drive the equilibrium towards the formation of the ester, excess benzyl alcohol can be used, or the water generated during the reaction can be removed, for instance, by azeotropic distillation with a suitable solvent like toluene (B28343). wikipedia.orgathabascau.ca

While specific optimized conditions for the direct esterification of Quinapril with benzyl alcohol are not extensively detailed in the available literature, general parameters for Fischer esterification can be inferred. The reaction temperature typically ranges from 60 to 110 °C, with reaction times varying from one to ten hours. wikipedia.org The choice of solvent is crucial, with non-polar solvents that facilitate the removal of water being preferred. wikipedia.org The optimization of these parameters, including catalyst loading, temperature, and reaction time, is essential to maximize the yield of this compound and minimize potential side reactions.

Coupling Reactions Involving Precursors

A more widely employed strategy for the synthesis of this compound involves the coupling of two main precursors: N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine and the benzyl ester of (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. This approach builds the core structure of Quinapril with the benzyl ester already in place.

The key step in this synthetic route is the formation of an amide bond between the alanine (B10760859) derivative and the tetrahydroisoquinoline derivative. This is a type of peptide coupling reaction. One documented method involves the conversion of the carboxylic acid of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine into a more reactive species, such as an acid chloride. This acid chloride is then reacted with the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid in the presence of a base, like triethylamine, to form the amide bond and yield this compound.

Another approach involves the use of an N-carboxyanhydride of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine, which is condensed with the benzyl ester of (S)-1,2,3,4-tetrahydro-3-isoquinolinecarboxylic acid. google.com

While specific peptide coupling agents for this exact reaction are not always detailed, the principle relies on activating the carboxylic acid to facilitate the reaction with the amine. Common classes of peptide coupling reagents that could be employed in such syntheses include carbodiimides (like DCC and EDC), phosphonium salts (such as PyBOP), and uronium salts (like HBTU and HATU). peptide.com These reagents generate a highly reactive activated ester in situ, which then readily reacts with the amine component.

A specific example of the synthesis of this compound is detailed in the following table:

| Reactant 1 | Reactant 2 | Reagent | Solvent | Temperature (°C) | Reaction Time (h) |

| Acid chloride of N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine | p-Toluene sulfonate salt of the benzyl ester of (S)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid | Triethylamine | Dichloromethane (B109758) | -20 to 25 | 1 |

Table 1: Reaction conditions for the synthesis of this compound via an acid chloride intermediate.

Protecting group strategies are fundamental to the successful synthesis of complex molecules like this compound. In this context, the benzyl group serves as a protecting group for the carboxylic acid functionality of the (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid moiety. This protection is crucial to prevent the carboxylic acid from undergoing undesirable side reactions during the amide bond formation step.

The benzyl ester is a commonly used protecting group for carboxylic acids because it is stable under a variety of reaction conditions. After the successful coupling of the precursors to form this compound, the benzyl group can be selectively removed to yield the active Quinapril molecule. The deprotection is typically achieved through catalytic hydrogenolysis. google.com This process involves the use of hydrogen gas and a palladium on carbon (Pd/C) catalyst in a suitable solvent, such as ethanol or isopropanol (B130326). google.com The reaction is generally carried out at room temperature and atmospheric pressure. google.com

Modified and Alternative Synthetic Routes for Improved Yield and Purity

The synthesis of Quinapril and its intermediates has been refined to improve efficiency and product quality. The benzyl ester of quinapril is integral to these optimized processes, primarily by protecting the carboxylate group during key coupling steps. smolecule.com This protection prevents unwanted interactions and intramolecular cyclization, which can significantly lower the yield and purity of the final active pharmaceutical ingredient. smolecule.com

Modified synthetic approaches may involve the use of different coupling agents or alternative protecting group strategies to selectively introduce the necessary functionalities. smolecule.com The synthesis generally involves coupling N-[1-(S)-(ethoxycarbonyl)-3-phenylpropyl]-L-alanine hydrochloride with a benzyl-protected tetrahydroisoquinoline carboxylate. smolecule.com This is followed by the formation of the maleate salt, a step which itself contributes to the purification and stability of the intermediate. smolecule.com The benzyl ester's role is crucial as it enhances the crystallinity of the intermediate, which simplifies purification processes. smolecule.com

A significant challenge in the synthesis of Quinapril is the formation of impurities, most notably the diketopiperazine by-product resulting from intramolecular cyclization. google.comgoogle.comgoogleapis.com The strategic use of this compound is a primary method to circumvent this issue. By protecting the carboxylic acid group, the benzyl ester physically hinders the intramolecular interactions that lead to the formation of this impurity. smolecule.com

Further strategies are centered on the physicochemical properties of the intermediate salt form. The formation of the this compound maleate salt is a key optimization. smolecule.com The dicarboxylic structure of maleic acid promotes strong ionic interactions, which enhance the stability of the crystalline lattice. smolecule.com This increased stability reduces the mobility of the molecules, thereby minimizing the likelihood of the intramolecular reactions that form the diketopiperazine impurity. google.comgoogleapis.com

| Strategy | Mechanism of Action | Key Benefit |

| Benzyl Ester Protection | Shields the carboxylic acid group during synthesis. smolecule.com | Prevents intramolecular cyclization and other unwanted side reactions. smolecule.com |

| Maleate Salt Formation | Enhances crystalline lattice stability through strong ionic interactions. smolecule.com | Reduces molecular mobility, minimizing the formation of diketopiperazine impurities. google.comgoogleapis.com |

| Controlled Deprotection | Catalytic hydrogenolysis is used to cleave the benzyl group post-synthesis. smolecule.com | Ensures the protecting group is removed under specific conditions, yielding the active compound cleanly. |

For large-scale pharmaceutical manufacturing, synthetic routes must be robust, high-yielding, and produce a consistently pure product. The synthesis involving this compound maleate is well-suited for industrial scale-up. smolecule.com The enhanced crystallinity conferred by the benzyl ester and maleate salt is critical, as it facilitates easier handling and purification of the intermediate, which is paramount in large-scale operations. smolecule.com

A common industrial process involves preparing the this compound maleate salt and then converting it to the free base. This is typically achieved by dissolving the salt in a mixture of water and an organic solvent (like dichloromethane) and adjusting the pH to between 7.5 and 8.5 with a base such as aqueous ammonia. googleapis.comgoogle.com After this conversion, the free base is subjected to catalytic hydrogenation (e.g., using Palladium on carbon, Pd/C) to remove the benzyl protecting group, yielding Quinapril. google.comgoogle.com Further purification of the final product can be achieved by crystallization from specific solvents, such as nitroalkanes, to achieve high purity levels ( >99% by HPLC). google.com

Chemical Reactivity and Derivatization Studies of the Benzyl Ester Moiety

The benzyl ester group in this compound is a reactive functional group that can undergo several chemical transformations. Understanding its reactivity is essential for both the synthesis of the final drug and for predicting potential degradation pathways.

The ester bond in this compound is susceptible to hydrolysis, a reaction with water that cleaves the bond. smolecule.com This reaction results in the formation of Quinapril and benzyl alcohol. smolecule.com The kinetics of this hydrolysis can be influenced by factors such as pH and temperature. The design of the molecule as a prodrug intermediate is intended to prevent premature hydrolysis during the synthesis and purification stages. smolecule.com

Table of Hydrolysis Reaction

| Reactants | Products | Reaction Type |

|---|

This compound can undergo transesterification, a process where the benzyl group of the ester is exchanged with the alkyl or aryl group of another alcohol. smolecule.com This reaction involves reacting the ester with an alcohol, often in the presence of an acid or base catalyst. This reactivity allows for the potential synthesis of other ester derivatives of Quinapril, should they be required for further research or as alternative intermediates.

Table of Transesterification Reaction

| Reactants | Products | Reaction Type |

|---|

The maleate component of the this compound maleate salt can also participate in chemical reactions. As a derivative of maleic acid, the maleate counterion contains a carbon-carbon double bond, making it susceptible to addition reactions. smolecule.com Potential reactions include Diels-Alder reactions or Michael additions, which are characteristic of such unsaturated dicarboxylic acid derivatives. smolecule.com

Catalytic Hydrogenation for Benzyl Ester Deprotection

Formation Mechanisms of Related Impurities during Synthesis and Storage

During the synthesis and storage of Quinapril and its intermediates like this compound, the formation of impurities is a significant concern. One of the major impurities is a diketopiperazine derivative, which arises from an intramolecular cyclization reaction. ijpsonline.com

Intramolecular Cyclization to Diketopiperazine Impurities

The structure of Quinapril, being a dipeptide derivative, makes it susceptible to intramolecular cyclization to form a stable six-membered diketopiperazine (DKP) ring. ijpsonline.comresearchgate.net This impurity is challenging to remove from the final product using conventional purification methods like fractional crystallization. ijpsonline.com

Several factors can influence the rate of diketopiperazine formation from Quinapril and its precursors.

Temperature: Elevated temperatures are known to accelerate the formation of the diketopiperazine impurity. ijpsonline.com For example, amorphous Quinapril hydrochloride readily converts to the diketopiperazine impurity at 80°C. ijpsonline.com The drying process during manufacturing, if conducted at high temperatures, can also contribute to the formation of this impurity. ijpsonline.com

pH: The pH of the environment is a critical factor. In solution, the formation of Quinapril zwitterions is considered a rate-limiting step for cyclization, and this can be accelerated by increasing the pH. ijpsonline.com The rate of DKP formation from a model peptide was found to be dependent on the degree of ionization of the N-terminal amino group, with the unprotonated form being more reactive. nih.gov Generally, DKP formation is catalyzed by both acidic and basic conditions. researchgate.net

Physical State: The physical form of the material also plays a role. Amorphous solids, due to higher molecular mobility, are more prone to cyclization than crystalline forms. ijpsonline.com Crystalline solvates of Quinapril hydrochloride have shown varying rates of degradation to the diketopiperazine impurity, suggesting that the embedded solvent molecules can influence the rate of cyclization. ijpsonline.com

The following table outlines the key factors that influence the formation of diketopiperazine impurities.

| Factor | Influence on Diketopiperazine Formation |

|---|---|

| Temperature | Increased temperature accelerates the rate of formation. ijpsonline.com |

| pH | Both acidic and basic conditions can catalyze the reaction. Higher pH can accelerate the formation of the reactive zwitterion. ijpsonline.comnih.govresearchgate.net |

| Physical State | Amorphous forms are more susceptible to cyclization than crystalline forms. ijpsonline.com |

| Solvent | The nature of the solvent can impact the rate of formation. ijpsonline.com |

The formation of the diketopiperazine impurity from a dipeptide ester like this compound proceeds through an intramolecular nucleophilic attack. The mechanism involves the N-terminal amine group of the dipeptide attacking the carbonyl carbon of the ester group.

The generally accepted pathway is as follows:

The N-terminal amino group, in its unprotonated form, acts as a nucleophile. nih.gov

This amine attacks the electrophilic carbonyl carbon of the ester of the second amino acid residue.

This intramolecular attack leads to the formation of a tetrahedral intermediate.

The intermediate then collapses, leading to the cleavage of the ester bond and the formation of the stable six-membered diketopiperazine ring.

This cyclization reaction is particularly facile for dipeptides where the second amino acid is proline or glycine. nih.gov The conformation of the peptide chain can significantly influence the rate of this reaction. nih.gov

Formation of Diacid Impurities

The formation of diacid impurities from this compound is a notable degradation pathway, primarily occurring through hydrolysis. This chemical transformation involves the cleavage of the ethyl ester group present in the quinapril structure, leading to the formation of a dicarboxylic acid derivative.

This diacid impurity, also known as Quinapril Diacid or Quinapril EP Impurity C, is a significant process-related impurity and a degradation product. ijpsonline.com The hydrolysis can be influenced by factors such as pH, temperature, and the presence of moisture. The general mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ethyl ester, leading to the elimination of ethanol and the formation of a carboxylic acid group.

Table 1: Details of Quinapril Diacid Impurity

| Parameter | Information |

| Impurity Name | Quinapril Diacid |

| Systematic Name | (3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

| Molecular Formula | C23H26N2O5 |

| Formation Pathway | Hydrolysis of the ethyl ester of quinapril or its precursors. |

| Influencing Factors | pH, temperature, moisture |

Research has indicated that in the process of synthesizing quinapril hydrochloride from this compound, the content of the diacid impurity can be controlled to low levels, for instance, around 0.1%. google.com

Other Degradation Products and Their Chemical Structures

Besides the formation of diacid impurities, another critical degradation pathway for quinapril and its esters, including this compound, is the intramolecular cyclization to form a diketopiperazine impurity. ijpsonline.com This impurity is also referred to as Quinapril EP Impurity D or PD 109488. nih.gov

The formation of this diketopiperazine is particularly accelerated at elevated temperatures. ijpsonline.com The reaction involves an intramolecular aminolysis, where the secondary amine of the alanine moiety attacks the carbonyl group of the tetrahydroisoquinoline carboxylic acid part, leading to the formation of a six-membered piperazine-2,5-dione ring and the elimination of a molecule of water.

This cyclization is a common degradation pathway for many ACE inhibitors containing a dipeptide-like structure. The rate of formation of the diketopiperazine impurity is a critical parameter to control during the synthesis and storage of quinapril and its derivatives to ensure the quality and purity of the final active pharmaceutical ingredient. Studies have shown that in the production of quinapril hydrochloride from the benzyl ester, the diketopiperazine impurity can be limited to less than 0.2%. google.com

Table 2: Details of Quinapril Diketopiperazine Impurity

| Parameter | Information |

| Impurity Name | Quinapril Diketopiperazine (Quinapril EP Impurity D) |

| Systematic Name | ethyl (2S)-2-[(3S,11aS)-3-methyl-1,4-dioxo-1,3,4,6,11,11a-hexahydro-2H-pyrazino[1,2-b]isoquinolin-2-yl]-4-phenylbutanoate nih.gov |

| Molecular Formula | C25H28N2O4 nih.gov |

| Formation Pathway | Intramolecular cyclization (aminolysis) ijpsonline.com |

| Influencing Factors | Elevated temperatures ijpsonline.com |

Biotransformation and Enzymatic Interaction Studies of Quinapril Benzyl Ester

Enzymatic Conversion Pathways of Quinapril (B1585795) Benzyl (B1604629) Ester

The primary metabolic pathway for quinapril benzyl ester is its conversion to the active diacid metabolite, quinaprilat (B1678679). This process is crucial for the drug's efficacy.

De-esterification to Quinaprilat (Quinapril Diacid)

Following administration, this compound undergoes rapid and extensive de-esterification to form quinaprilat. nih.govnih.gov This conversion is a critical activation step, as quinaprilat is a significantly more potent inhibitor of ACE than its parent compound. nih.gov The hydrolysis of the ester group transforms the prodrug into its pharmacologically active form.

The biotransformation of this compound to quinaprilat is primarily mediated by carboxylesterases. nih.gov These enzymes are abundant in various tissues, including the liver, and are responsible for hydrolyzing ester-containing prodrugs to their active carboxylic acid forms. nih.gov This enzymatic action is a common strategy to enhance the oral bioavailability of drugs containing a carboxylate group. nih.gov The esterases catalyze the addition of water to the ester linkage, cleaving it to produce the active quinaprilat and benzyl alcohol. smolecule.com

The rate of conversion of this compound to quinaprilat can vary depending on the biological matrix, which is a reflection of the differential expression and activity of esterases in various tissues. In vitro models are essential for studying these differences. For instance, liver microsomes and plasma are commonly used to assess the metabolic stability and conversion rates of ester prodrugs. While specific comparative data for this compound across a wide range of in vitro models is not extensively detailed in the provided search results, the principle of tissue-dependent hydrolysis rates for ester prodrugs is well-established. The liver is a primary site of this biotransformation due to its high concentration of carboxylesterases.

Other Minor Metabolic Pathways (e.g., Dehydration, O-deethylation)

While the principal metabolic route for quinapril is de-esterification to quinaprilat, other minor metabolic pathways have been identified. nih.govdrugbank.com These include dehydration to an inactive metabolite, PD109488. nih.govdrugbank.com Furthermore, this dehydrated metabolite can undergo O-deethylation to form another inactive product, PD113413. nih.govdrugbank.com These pathways are considered minor, with the vast majority of quinapril being converted to the active quinaprilat.

Molecular-Level Interactions with Angiotensin-Converting Enzyme (ACE)

The therapeutic effect of quinapril is derived from the interaction of its active metabolite, quinaprilat, with the angiotensin-converting enzyme.

Affinity of this compound and its Metabolites for ACE

Quinaprilat, the active diacid metabolite of this compound, is a potent inhibitor of angiotensin-converting enzyme (ACE). nih.govnih.gov It exhibits a high binding affinity for the enzyme, which is a key determinant of its pharmacological activity. nih.govnih.gov Although quinapril itself has some affinity for ACE, it is substantially lower than that of quinaprilat. The de-esterification process is therefore essential for unlocking the full inhibitory potential of the drug. nih.gov The potent binding of quinaprilat to ACE allows for a prolonged duration of action. nih.gov Studies have highlighted that tetrahydroisoquinolinecarboxylic acid derivatives like quinapril possess in vitro potency equivalent to other established ACE inhibitors. drugbank.com The interaction involves the zinc ion within the active site of ACE, a characteristic interaction for non-sulfhydryl ACE inhibitors. scholarsresearchlibrary.com

In vitro Enzyme Inhibition Kinetics

In vitro studies are crucial for elucidating the inhibitory potential of a compound against a target enzyme. For angiotensin-converting enzyme (ACE) inhibitors, kinetic analyses determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). While this compound is a key intermediate in the synthesis of Quinapril, enzymatic inhibition studies primarily focus on Quinapril and its active metabolite, Quinaprilat. Quinapril itself is a prodrug and exhibits some ACE inhibitory activity, but it is significantly less potent than its de-esterified form, Quinaprilat. guidetopharmacology.orgnih.gov

Kinetic data from various studies have established the high potency of Quinaprilat. The IC50 value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a standard measure of potency.

| Compound | Inhibition Parameter | Reported Value (nM) |

|---|---|---|

| Quinapril | IC50 | 8.3 |

| Quinaprilat | IC50 | 2.8 |

| 2.9 | ||

| 280.0 |

Data sourced from AAT Bioquest. aatbio.com

The mechanism by which Quinaprilat inhibits angiotensin-converting enzyme is competitive inhibition. wikipedia.orgbritannica.com In this model, the inhibitor molecule possesses a structural similarity to the enzyme's natural substrate, in this case, Angiotensin I. britannica.com Due to this resemblance, the inhibitor competes for binding at the enzyme's active site. wikipedia.org

When the competitive inhibitor, Quinaprilat, binds to the active site of ACE, it forms an enzyme-inhibitor complex that prevents the substrate (Angiotensin I) from binding. This action blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. drugbank.comnih.gov A key characteristic of competitive inhibition is that it can be overcome by increasing the concentration of the substrate. wikipedia.org In kinetic terms, a competitive inhibitor increases the apparent Michaelis constant (Km) of the enzyme for its substrate, meaning a higher concentration of the substrate is needed to achieve half-maximal reaction velocity. However, the maximum velocity (Vmax) of the reaction remains unchanged, as with a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for the active site. wikipedia.org

Comparison of Quinapril and Quinaprilat ACE Inhibition Potency

Quinapril is the monoethyl ester prodrug form, which is converted in vivo to its active diacid metabolite, Quinaprilat. nih.govnih.gov Pharmacological studies consistently demonstrate that Quinaprilat is a substantially more potent inhibitor of ACE than Quinapril. nih.gov The ester group in Quinapril reduces its affinity for the ACE active site. The conversion to Quinaprilat, by exposing the carboxyl group, is essential for potent enzyme inhibition.

The relative potency can be directly compared using their respective IC50 values. A lower IC50 value indicates greater potency.

| Compound | Form | IC50 Value (nM) | Relative Potency |

|---|---|---|---|

| Quinapril | Prodrug (Ethyl Ester) | 8.3 | Less Potent |

| Quinaprilat | Active Metabolite (Diacid) | ~2.8 | More Potent |

Data sourced from AAT Bioquest. aatbio.com

The data clearly shows that Quinaprilat has a significantly lower IC50 value than Quinapril, confirming it as the primary molecule responsible for the therapeutic effects. The potent binding of Quinaprilat to ACE, combined with a slow dissociation rate, contributes to its long duration of action. nih.gov

Binding Site Analysis and Molecular Recognition

The high affinity and specificity of Quinaprilat for the angiotensin-converting enzyme are governed by precise molecular interactions within the enzyme's active site. Molecular docking and structural biology studies have provided insights into this molecular recognition process. The ACE active site contains a critical zinc ion (Zn2+) that is essential for its catalytic activity. researchgate.net

Quinaprilat, like other dicarboxylate ACE inhibitors, is designed to interact with key subsites (S1, S1', and S2') within the ACE active site. The binding mechanism involves several key interactions:

Zinc Coordination: The carboxylate group of Quinaprilat, exposed after hydrolysis of the prodrug, forms a strong coordinating bond with the catalytic zinc ion in the active site. This interaction is fundamental to the inhibitory activity of non-sulfhydryl ACE inhibitors. researchgate.net

Hydrogen Bonding: The inhibitor forms multiple hydrogen bonds with conserved amino acid residues in the active site, such as Gln259 and His331. These bonds help to anchor the inhibitor in the correct orientation and contribute to its binding affinity. mdpi.com

Hydrophobic Interactions: The structure of Quinaprilat includes several hydrophobic groups. The tetrahydroisoquinoline ring, a distinctive feature of Quinapril, is a bulky, hydrophobic group that interacts with the S1' subsite of the enzyme. researchgate.netrsc.org This interaction is thought to contribute to the high affinity and may influence the C-domain selectivity of the inhibitor. Docking calculations have suggested a T-shaped hydrophobic interaction between this ring system and the side chain of phenylalanine residues (e.g., F527/F505) in the active site. researchgate.net

These combined interactions—ionic, hydrogen bonding, and hydrophobic—result in a stable enzyme-inhibitor complex, effectively blocking the catalytic function of ACE.

This compound as a Prodrug Concept

The term "prodrug" refers to a pharmacologically inactive compound that is converted into an active drug through metabolic processes in vivo. guidetopharmacology.org In the context of this specific compound, it is crucial to distinguish between "Quinapril" and "this compound." Quinapril is the ethyl ester prodrug that is administered therapeutically. nih.gov this compound, on the other hand, is a synthetic intermediate used during the manufacturing of Quinapril. nih.gov

The prodrug concept is essential for dicarboxylate ACE inhibitors like Quinaprilat. The active molecule, Quinaprilat, contains two carboxylic acid groups, making it highly polar and poorly absorbed when administered orally. To overcome this, Quinapril was developed as a monoethyl ester prodrug. nih.govnih.gov This esterification masks one of the carboxyl groups, increasing the molecule's lipophilicity and dramatically improving its absorption from the gastrointestinal tract. drugbank.com

The role of this compound is not as an in vivo prodrug but as a protected intermediate in the chemical synthesis process. The benzyl ester group serves to protect one of the carboxylic acid functionalities during the coupling reactions required to build the molecule, preventing unwanted side reactions. nih.gov This benzyl group is subsequently removed via catalytic hydrogenolysis to yield Quinapril. nih.gov Therefore, the benzyl ester is a critical component of the synthetic strategy that enables the efficient production of the Quinapril prodrug.

Chemical Design Principles for Enhanced in vivo Conversion

The design of Quinapril as an effective prodrug is based on established principles of medicinal chemistry aimed at optimizing pharmacokinetic properties, specifically oral bioavailability. drugbank.com The primary design principle is the temporary masking of a polar functional group—in this case, a carboxylic acid—to facilitate passage across biological membranes.

The key chemical design features of Quinapril for enhanced in vivo conversion include:

Esterification: The conversion of one of the carboxylic acid groups of Quinaprilat to an ethyl ester creates Quinapril. This change significantly increases the lipophilicity of the molecule, which is a critical factor for absorption through the lipid bilayers of the intestinal epithelium.

Enzymatic Lability: The ethyl ester bond is designed to be stable enough to survive the acidic environment of the stomach but susceptible to hydrolysis by esterase enzymes present in the body. nih.gov Following absorption, Quinapril is rapidly metabolized, primarily in the liver, by carboxylesterases that cleave the ester bond to release the active diacid, Quinaprilat, into systemic circulation. guidetopharmacology.orgnih.gov

Structural Integrity: The esterification is designed not to interfere with the core pharmacophore required for binding to ACE once the ester is cleaved. The stereochemistry of the molecule is preserved, ensuring that the released Quinaprilat has the correct three-dimensional structure to fit into the enzyme's active site.

Strategies for Modulating Biotransformation Rate and Extent

The rate and extent of the conversion of a prodrug to its active form are critical determinants of its pharmacokinetic profile and therapeutic efficacy. Modulating this biotransformation allows for control over the onset and duration of the drug's action.

Strategies to modulate the biotransformation of ester-based prodrugs like Quinapril include:

Altering the Ester Group: The nature of the alcohol used for esterification can influence the rate of hydrolysis. Different alkyl or aryl esters can exhibit varying degrees of susceptibility to enzymatic cleavage. While Quinapril uses an ethyl ester, other prodrugs might use different groups to either accelerate or slow down the conversion rate based on the desired pharmacokinetic profile.

Enzyme Specificity and Genetics: The primary enzyme responsible for the hydrolysis of many ACE inhibitor prodrugs is carboxylesterase 1 (CES1), which is highly expressed in the liver. researchgate.net The rate of conversion can be influenced by the genetic variability of this enzyme. Polymorphisms in the CES1 gene can lead to altered enzyme activity, resulting in inter-individual differences in the plasma concentrations of the active drug, Quinaprilat. Understanding a patient's CES1 genotype could potentially be used to personalize dosing.

Formulation Design: While not a chemical modification of the prodrug itself, the formulation of the dosage form can modulate the release of the prodrug and, consequently, its presentation for absorption and subsequent metabolism. Controlled-release formulations could provide a slower, more sustained release of Quinapril, leading to a more prolonged generation of Quinaprilat.

Structural Analysis and Molecular Modeling of Quinapril Benzyl Ester

Stereochemical Considerations and Isomeric Forms

Quinapril (B1585795) benzyl (B1604629) ester is a complex molecule characterized by three chiral centers, leading to the possibility of multiple stereoisomers. However, the biologically active form of quinapril, and consequently its benzyl ester precursor, has a specific and defined stereochemistry. The systematic IUPAC name for the compound is Benzyl (3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. synzeal.com This nomenclature precisely defines the absolute configuration at each of the three stereogenic centers as 'S'.

The three chiral centers are located at:

The carbon in the tetrahydroisoquinoline ring bearing the benzyl carboxylate group (3S configuration).

The alpha-carbon of the alanine (B10760859) residue (2S configuration).

The carbon in the phenylbutanoic acid side chain attached to the secondary amine (2S configuration).

This specific (S,S,S) configuration is critical for the biological activity of the final active metabolite, quinaprilat (B1678679). The precise spatial arrangement of the functional groups—the carboxylates (one as a benzyl ester, the other as an ethyl ester), the phenylalkyl side chain, and the methyl group of the alanine moiety—is essential for optimal binding to the active site of the Angiotensin-Converting Enzyme (ACE). Any variation in the stereochemistry at these centers would result in diastereomers with significantly reduced or no pharmacological activity, as they would not fit correctly into the highly specific active site of the target enzyme. Therefore, synthetic routes are designed to be highly stereoselective to produce only the desired (S,S,S) isomer.

Table 1: Stereochemical Configuration of Quinapril Benzyl Ester

| Stereocenter Location | Moiety | Absolute Configuration |

| C3 | 1,2,3,4-tetrahydroisoquinoline | S |

| C2 | Alanine | S |

| C2 | 1-ethoxy-1-oxo-4-phenylbutane | S |

Structural-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for understanding how a molecule's chemical structure relates to its biological activity. For this compound, these studies focus on its role as a precursor to a potent ACE inhibitor.

This compound is a key intermediate in the synthesis of quinapril. smolecule.comgoogle.com Quinapril itself is a prodrug, which is hydrolyzed in the body to its active diacid metabolite, quinaprilat. nih.gov The benzyl ester group in this compound serves as a protecting group for the carboxylic acid on the tetrahydroisoquinoline moiety during the chemical synthesis. smolecule.com This protection prevents the carboxylic acid from participating in unwanted side reactions during the coupling steps of the synthesis. google.com

The final step in the synthesis of quinapril from this intermediate involves the removal of the benzyl group, typically through catalytic hydrogenolysis, to reveal the free carboxylic acid. smolecule.comgoogle.com The presence of the bulky, non-polar benzyl group in place of the ionizable carboxylic acid has a profound impact on the molecule's ability to bind to the ACE active site. The active site of ACE contains a positively charged zinc ion (Zn²⁺) that is crucial for catalysis. Potent ACE inhibitors, like quinaprilat, typically possess a functional group (e.g., a carboxylate) that chelates this zinc ion. scholarsresearchlibrary.com

The benzyl ester modification prevents this critical interaction. The ester is not capable of strongly coordinating with the zinc ion, and its steric bulk would likely hinder the proper orientation of the rest of the molecule within the enzyme's active site pockets (S1, S1', and S2'). Therefore, this compound itself is expected to have very low affinity for the ACE receptor and is considered a synthetic precursor rather than an active inhibitor. smolecule.com Its primary role is to facilitate an efficient synthesis, after which it is removed to yield the prodrug, quinapril.

Based on the established SAR of dicarboxylate ACE inhibitors, theoretical variations to the this compound structure can be postulated to affect the pharmacological properties of the resulting active metabolite. scholarsresearchlibrary.com

N-Ring Substituents: The tetrahydroisoquinoline ring system is a crucial component that interacts with the S1' and S2' hydrophobic pockets of the ACE active site. Its size and hydrophobicity are important for potency. scholarsresearchlibrary.com Altering the aromatic part of this ring system, for instance, by adding substituents, could modulate this hydrophobic interaction and affect binding affinity.

Zinc-Binding Group: In this compound, the benzyl ester is a placeholder for a free carboxyl group. Theoretically, replacing the benzyl ester with other protecting groups that can be cleaved in vivo could create different prodrugs. However, the ultimate activity depends on the efficient generation of the free carboxylate to interact with the zinc ion. Replacing the carboxylate in the final active form with other zinc-binding groups, such as sulfhydryl (like captopril) or phosphinate (like fosinopril), would fundamentally change the inhibitor class and its interaction profile. youtube.com

Side-Chain Variations: The N-[1-(ethoxycarbonyl)-3-phenylpropyl]alanine portion is designed to mimic the C-terminal dipeptide of natural ACE substrates. The ethyl ester enhances oral bioavailability and is hydrolyzed to a carboxylate that binds to the S1 pocket. The phenylethyl group provides a critical hydrophobic interaction within the S1 pocket. Shortening, lengthening, or altering the aromaticity of this chain would likely decrease inhibitory potency. nih.gov The alanine methyl group fits into the S2' pocket, and variations here are generally not well tolerated. scholarsresearchlibrary.com

Table 2: Theoretical Impact of Structural Modifications

| Structural Position | Modification | Theoretical Impact on Activity | Rationale |

| Tetrahydroisoquinoline Ring | Addition of polar substituents | Decrease | Reduces favorable hydrophobic interactions in S1'/S2' pockets. |

| Benzyl Ester Group | Replacement with smaller alkyl esters (e.g., methyl, ethyl) | Varies (as a prodrug) | Affects rate of activation to the active diacid form. |

| Phenylpropyl Side Chain | Removal of phenyl group | Significant Decrease | Loss of critical hydrophobic binding interaction in the S1 pocket. |

| Alanine Moiety | Replacement with larger amino acid mimics | Decrease | Steric clash in the S2' pocket. |

Computational Chemistry and In Silico Modeling Approaches

Computational tools provide valuable insights into the structural and energetic aspects of ligand-receptor interactions, complementing experimental data.

While specific molecular docking studies for this compound are not prevalent due to its status as a synthetic intermediate, extensive modeling has been performed on quinapril and its active form, quinaprilat. semanticscholar.orgmdpi.com These studies reveal the key interactions necessary for potent ACE inhibition, from which the behavior of the benzyl ester can be inferred.

The active site of ACE is a deep cleft containing three main subsites: S1, S1', and S2', along with a catalytic zinc ion. nih.gov Molecular docking of quinaprilat shows that:

The carboxylate group on the tetrahydroisoquinoline ring forms an ionic bond with a positively charged residue, such as Lys511, in the S1' pocket. mdpi.com

The second carboxylate group (from the hydrolyzed ethyl ester) chelates the active site Zn²⁺ ion and forms hydrogen bonds with residues like His353, Gln281, and Tyr523. mdpi.com

The phenylethyl side chain extends into the deep, hydrophobic S1 pocket. nih.gov

If this compound were docked into the ACE active site, the large, uncharged benzyl group would be unable to form the crucial ionic interaction in the S1' pocket. Its size would likely create an unfavorable steric clash, preventing the rest of the molecule from achieving an optimal binding conformation. Binding energy calculations, which quantify the stability of the ligand-receptor complex, would therefore be expected to show a significantly weaker interaction (a less negative binding free energy) for this compound compared to quinaprilat. nih.gov This computational prediction reinforces the experimental understanding that the free carboxylate is essential for high-affinity binding and inhibition.

The three-dimensional conformation of an inhibitor is critical for its ability to bind to an enzyme. Quinapril is a flexible molecule, and its ability to adopt a specific low-energy conformation allows it to fit snugly into the ACE active site. X-ray diffraction studies on quinapril hydrochloride have provided precise information about its solid-state conformation. nih.gov These studies show that the C-terminal dipeptide portions and the phenylpropyl fragments adopt specific, stable conformations. nih.gov

Conformational analysis and energy minimization are computational techniques used to predict the most stable three-dimensional structures of a molecule. researchgate.net For this compound, these calculations would explore the rotational freedom around its single bonds to identify low-energy conformers. Such studies would likely show that, similar to quinapril, the core structure maintains a preferred shape. However, conformational energy calculations have also suggested that the phenyl ring of the tetrahydroisoquinoline system in quinapril does not fit ideally into the S2 hydrophobic pocket of ACE, indicating the complexity of the binding interaction. nih.gov The presence of the benzyl ester would add another layer of conformational complexity, with its own preferred orientations relative to the tetrahydroisoquinoline ring, further influencing how the molecule could present itself to the enzyme's active site.

Prediction of Chemical Reactivity and Stability

The chemical reactivity and stability of this compound are critical parameters that influence its behavior as a chemical entity and its potential interactions in a biological system. Computational methods provide valuable insights into these properties by examining the molecule's electronic structure and potential for degradation.

Chemical Reactivity:

The reactivity of this compound is primarily governed by the presence of several key functional groups: two ester moieties, an amide linkage, and a secondary amine within the tetrahydroisoquinoline ring system. The presence of lone pairs of electrons on the oxygen and nitrogen atoms, as well as the polarized nature of the carbonyl groups, dictates the molecule's susceptibility to various chemical reactions.

Hydrolysis: The ester linkages are the most probable sites for hydrolysis, a reaction that would cleave the benzyl and ethyl ester groups to yield the active metabolite, quinaprilat, along with benzyl alcohol and ethanol. This reaction is of significant interest as the in vivo hydrolysis to quinaprilat is essential for its therapeutic activity. The rate of hydrolysis can be influenced by pH and the presence of esterase enzymes.

Oxidation: The secondary amine in the tetrahydroisoquinoline ring and the benzylic positions are potential sites for oxidation. While generally stable, under certain conditions, these sites could react with oxidizing agents.

Reactivity towards Electrophiles and Nucleophiles: The nitrogen and oxygen atoms, with their lone pairs, can act as nucleophilic centers, reacting with electrophiles. Conversely, the carbonyl carbons of the ester and amide groups are electrophilic and susceptible to nucleophilic attack.

A summary of the key reactive sites in this compound is presented in the table below.

| Reactive Site | Functional Group | Potential Reactions |

| Benzyl Ester Carbonyl Carbon | Ester | Nucleophilic acyl substitution (e.g., hydrolysis) |

| Ethyl Ester Carbonyl Carbon | Ester | Nucleophilic acyl substitution (e.g., hydrolysis) |

| Amide Carbonyl Carbon | Amide | Nucleophilic acyl substitution (hydrolysis under harsh conditions) |

| Secondary Amine Nitrogen | Amine | Nucleophilic addition, Oxidation |

| Oxygen Atoms | Ester, Amide | Protonation, Coordination with Lewis acids |

Stability:

The stability of this compound is a crucial factor for its storage and handling. The free base form of this compound has been noted to be unstable. Its stability is significantly improved when it is converted into a salt, such as the hydrochloride salt. A solution of the benzyl ester of quinapril hydrochloride in isopropanol (B130326) is considered to be more stable than the free base in solution google.com.

The primary degradation pathway for this compound is expected to be the hydrolysis of its ester bonds. The rate of this degradation is dependent on factors such as temperature, pH, and the presence of moisture. The benzyl ester, in particular, may be prone to cleavage. For short-term preservation, maintaining the compound as its hydrochloride salt in a suitable solvent like isopropanol is a reliable method google.com.

Quantitative Structure-Activity Relationships (QSARs) and Quantitative Structure-Property Relationships (QSPRs) for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activities or physicochemical properties, respectively jocpr.comwikipedia.org. While specific QSAR and QSPR studies focusing exclusively on this compound analogs are not extensively documented in publicly available literature, the principles of these methodologies can be applied to understand how structural modifications would likely impact its activity and properties. Quinapril itself has been included in broader QSAR studies of angiotensin-converting enzyme (ACE) inhibitors, where it is classified under a specific structural scaffold nih.gov.

QSAR for this compound Analogs:

A QSAR study on analogs of this compound would aim to establish a mathematical relationship between structural features and their ACE inhibitory activity. This would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. The structural features would be quantified using molecular descriptors.

Potential modifications to the this compound structure for a QSAR study could include:

Variation of the Ester Groups: Replacing the benzyl and ethyl ester groups with other alkyl or aryl esters.

Substitution on the Phenyl Rings: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl rings.

Modification of the Alanine Moiety: Replacing the alanine residue with other amino acids.

Alterations to the Tetrahydroisoquinoline Ring: Introducing substituents on the aromatic part of the ring system.

The following table outlines a hypothetical set of this compound analogs and the relevant molecular descriptors that would be calculated for a QSAR study.

| Analog | R1 (Ester Group 1) | R2 (Ester Group 2) | R3 (Substitution on Phenylpropyl group) | Relevant Molecular Descriptors |

| 1 (this compound) | Benzyl | Ethyl | H | LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies |

| 2 | Methyl | Ethyl | H | LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies |

| 3 | Isopropyl | Ethyl | H | LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies |

| 4 | Benzyl | Methyl | H | LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies |

| 5 | Benzyl | Ethyl | 4-Cl | LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies, Hammett constants |

| 6 | Benzyl | Ethyl | 4-OCH3 | LogP, Molar Refractivity, Polar Surface Area, Dipole Moment, HOMO/LUMO energies, Hammett constants |

By correlating these descriptors with the experimentally determined ACE inhibitory activity (e.g., IC50 values), a predictive QSAR model could be developed. This model would be valuable for designing new, potentially more potent analogs.

QSPR for this compound Analogs:

A QSPR study would focus on predicting the physicochemical properties of this compound analogs, such as solubility, melting point, and chromatographic retention times. These properties are crucial for drug development. Similar to QSAR, a QSPR model would be built by correlating molecular descriptors with experimentally measured properties.

For instance, a QSPR model for predicting the aqueous solubility of this compound analogs would be highly beneficial. The lipophilicity (LogP) is a key descriptor in such models. By modifying the structure, for example, by introducing polar functional groups, the solubility could be enhanced.

The development of robust QSAR and QSPR models for this compound and its analogs would facilitate the rational design of new compounds with improved biological activity and desirable physicochemical properties, thereby accelerating the drug discovery process.

Analytical Research Methodologies for Quinapril Benzyl Ester

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for separating and analyzing the components of a mixture. For Quinapril (B1585795) benzyl (B1604629) ester, various chromatographic methods are utilized to assess its purity, quantify it in reaction mixtures, and resolve it from related impurities and stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quality control of Quinapril benzyl ester. A stability-indicating reverse-phase HPLC (RP-HPLC) method is typically developed to separate the ester from its precursors, degradation products, and other synthesis-related impurities.

Method Development: The development of an HPLC method for this compound focuses on achieving optimal separation (resolution) in a reasonable analysis time. Key parameters that are optimized include:

Stationary Phase: A C18 (octadecylsilyl) column is most commonly used due to its hydrophobicity, which is well-suited for retaining and separating the relatively non-polar this compound and its related substances.

Mobile Phase: A gradient elution is often preferred over isocratic elution to effectively resolve compounds with a range of polarities. The mobile phase typically consists of an aqueous component (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol). The buffer's pH is controlled to ensure consistent ionization states of the analytes.

Detection: Ultraviolet (UV) detection is standard, as the aromatic rings within the this compound structure provide strong chromophores. The detection wavelength is selected based on the UV absorbance maxima of the compound, often around 210-240 nm.

Method Validation: Once developed, the HPLC method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. Validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.

Linearity: The method's ability to elicit test results that are directly proportional to the analyte concentration within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value, often assessed through recovery studies.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A representative RP-HPLC method for the analysis of Quinapril and its intermediates is detailed below. While specific to Quinapril, the principles are directly applicable to its benzyl ester. jetir.orgwisdomlib.org

Interactive Table: Representative HPLC Method Parameters for Quinapril-Related Compounds

| Parameter | Condition | Details |

| Column | Inertsil C18 | Dimensions: 150 x 4.6 mm, Particle Size: 5 µm. |

| Mobile Phase A | Mixed Phosphate Buffer | pH adjusted to ensure consistent analyte retention. |

| Mobile Phase B | Acetonitrile | Organic modifier for elution. |

| Gradient | 40:60 (Buffer:Acetonitrile) | A common starting point for method development. jetir.org |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV | Wavelength set at 239 nm. jetir.org |

| Column Temp. | Ambient | Typically controlled for reproducibility. |

| Injection Vol. | 10-20 µL | Standard injection volume. |

Ultra-High Performance Liquid Chromatography (UPLC) Applications

Ultra-High Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly faster analysis times, improved resolution, and enhanced sensitivity. UPLC is particularly valuable for complex samples and for high-throughput screening.

For this compound, UPLC applications are primarily focused on impurity profiling and stability studies where high resolution is needed to separate closely related compounds. eurekaselect.com UPLC is often coupled with mass spectrometry (UPLC-MS/MS) for the simultaneous determination of quinapril and its metabolites in various matrices, a technique that can be adapted for the analysis of the benzyl ester intermediate. researchgate.net The high sensitivity of UPLC-MS/MS allows for the detection and quantification of trace-level impurities.

A UPLC method for analyzing Quinapril and its by-products demonstrates the power of this technique. eurekaselect.com

Interactive Table: UPLC Method Parameters for Quinapril Degradation Studies

| Parameter | Condition | Details |

| Column | Acquity UPLC BEH C18 | Dimensions: 100 x 2.1 mm, Particle Size: 1.7 µm. eurekaselect.com |

| Mobile Phase | Acetonitrile & Ammonium hydrogencarbonate buffer | 65:35 (v/v) mixture, pH 8.2, 10 mM. eurekaselect.com |

| Flow Rate | 0.4 mL/min | Optimized for the smaller column diameter. eurekaselect.com |

| Detection | DAD and/or MS/MS | Provides both quantitative and structural information. eurekaselect.com |

| Run Time | < 5 minutes | Significantly faster than conventional HPLC. |

Gas Chromatography (GC) Considerations

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. However, its application to this compound is limited. The compound possesses a high molecular weight (528.6 g/mol ), multiple polar functional groups (esters, amides), and, most critically, is susceptible to thermal degradation. google.comalentris.org

Studies have shown that Quinapril and its ester derivatives can undergo intramolecular cyclization to form diketopiperazine impurities, a process that is accelerated by heat. google.com Direct injection of this compound into a hot GC inlet would likely lead to on-column degradation, resulting in inaccurate quantification and the potential misidentification of degradants as synthesis-related impurities.

Therefore, direct GC analysis is not a suitable method. While derivatization techniques could be employed to increase volatility and thermal stability (e.g., by silylating the amide nitrogen), these methods add complexity and potential for incomplete reactions or side-product formation. Consequently, liquid chromatography techniques like HPLC and UPLC are the methods of choice for the analysis of this compound.

Chiral Chromatography for Stereoisomer Analysis

This compound possesses three stereogenic centers, and its desired stereochemical configuration is (S,S,S). lgcstandards.comsmolecule.com Controlling the stereochemistry during synthesis is critical, as different stereoisomers can have different pharmacological activities or toxicities. Therefore, an analytical method capable of separating and quantifying all possible stereoisomers is required for quality control.

Chiral chromatography, typically using HPLC with a Chiral Stationary Phase (CSP), is the standard technique for this purpose. nih.gov The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers/diastereomers and the chiral selector immobilized on the stationary phase. These complexes have different energies and stabilities, leading to different retention times.

Commonly used CSPs for such separations include:

Polysaccharide-based CSPs: Columns based on derivatives of cellulose (B213188) or amylose (B160209) are widely used and have proven effective for a broad range of chiral compounds. chromatographyonline.com

Cyclodextrin-based CSPs: These utilize the inclusion complex-forming ability of cyclodextrins to achieve chiral recognition. nih.gov

The development of a chiral method involves screening various CSPs and mobile phase compositions (normal-phase, reversed-phase, or polar organic modes) to achieve baseline separation of the desired (S,S,S)-isomer from all other potential stereoisomers. chromatographyonline.com

Spectroscopic Characterization Techniques

Spectroscopic techniques are used to elucidate the molecular structure of this compound and to identify and characterize its impurities.

Mass Spectrometry (MS) and Tandem MS (MS/MS) for Structure Elucidation and Impurity Profiling

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure. When coupled with a separation technique like HPLC or UPLC, it becomes a highly sensitive and selective method for impurity identification.

Structure Elucidation: High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent molecule and its fragments. The fragmentation pattern of this compound in the mass spectrometer provides valuable structural information. Common fragmentation pathways for ester- and amide-containing molecules include:

Loss of the Benzyl Group: Cleavage of the benzyl ester can result in the loss of a benzyl radical (C₇H₇•, 91 Da) or toluene (B28343) (C₇H₈, 92 Da).

Amide Bond Cleavage: Fragmentation can occur at the amide bonds of the peptide-like structure, leading to characteristic product ions that help confirm the sequence and structure of the molecule.

Impurity Profiling: Tandem Mass Spectrometry (MS/MS) is particularly useful for impurity profiling. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., an ion corresponding to a potential impurity) is selected, fragmented, and its product ions are analyzed. This provides a structural fingerprint of the impurity. This technique is highly effective for:

Identifying co-eluting impurities: MS can distinguish between compounds that are not separated chromatographically.

Characterizing unknown impurities: By analyzing the fragmentation patterns, the structure of unknown process-related impurities or degradation products can be proposed. eurekaselect.com

Sensitive Quantification: Using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored, allows for highly selective and sensitive quantification of impurities even at trace levels. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like this compound. By mapping the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, this technique provides definitive confirmation of the compound's complex architecture, including its stereochemistry.

In ¹H NMR, the spectrum would display characteristic signals for each unique proton in the molecule. For instance, the aromatic protons of the benzyl and tetrahydroisoquinoline groups would appear in the downfield region (typically δ 7.0-8.0 ppm). The protons of the ethyl ester group would present as a characteristic quartet and triplet pattern, while the various aliphatic protons in the tetrahydroisoquinoline and phenylbutanoyl moieties would resonate at specific chemical shifts in the upfield region, with their multiplicity revealing adjacent proton couplings.

¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. The carbonyl carbons of the two ester groups and the amide linkage are particularly diagnostic, resonating at low field (δ 168-175 ppm). A patent detailing the synthesis of Quinapril provides the following ¹³C NMR spectral data for a related process, which is indicative of the signals expected for the core structure.

Table 1: Representative ¹³C NMR Chemical Shifts

Click to view data

| Chemical Shift (δ) in ppm (DMSO-d₆) |

| 13.79 |

| 14.59 |

| 29.92 |

| 30.37 |

| 43.47 |

| 44.41 |

| 51.84 |

| 52.52 |

| 53.02 |

| 53.81 |

| 57.18 |

| 61.93 |

| 126.21 |

| 126.67 |

| 127.08 |

| 128.20 |

| 128.37 |

| 131.50 |

| 132.06 |

| 132.47 |

| 140.23 |

| 168.41 |

| 171.31 |

| 171.43 |

| Note: This data is derived from a patent document and serves as an illustrative example of the expected chemical shifts for the carbon skeleton. |

Suppliers of this compound reference standards typically provide a comprehensive Certificate of Analysis that includes detailed ¹H NMR and ¹³C NMR data, confirming the structural identity and purity of the batch. glppharmastandards.com

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the characteristic functional groups present in this compound, thereby confirming its chemical identity. The molecule possesses several IR-active groups, leading to a unique spectral fingerprint.

The most prominent absorption bands are associated with the carbonyl (C=O) stretching vibrations. Due to the presence of two distinct ester groups (ethyl and benzyl) and a tertiary amide, strong absorption peaks are expected in the region of 1630–1750 cm⁻¹. Saturated esters typically show a C=O absorbance around 1735 cm⁻¹. The spectrum also reveals C-H stretching vibrations from the aromatic and aliphatic parts of the molecule, as well as C-O stretching from the ester linkages. While specific peak values are determined from the analysis of a pure sample, the expected absorptions provide a reliable method for identity confirmation. glppharmastandards.com

Table 2: Expected FTIR Absorption Bands for this compound

Click to view data

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amide | C=O Stretch | ~1630 - 1680 |

| Ester | C=O Stretch | ~1735 - 1750 |

| Aromatic Ring | C=C Stretch | ~1450 - 1600 |

| Aliphatic C-H | C-H Stretch | ~2850 - 3000 |

| Aromatic C-H | C-H Stretch | ~3000 - 3100 |

| Ester | C-O Stretch | ~1000 - 1300 |

UV-Vis Spectroscopy for Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and robust technique for the quantification of compounds that possess a chromophore (a light-absorbing part of a molecule). This compound contains multiple chromophores, including the benzyl group and the tetrahydroisoquinoline ring system, which makes it strongly active in the ultraviolet range.

For quantification, a pure standard of this compound is dissolved in a UV-transparent solvent, such as methanol (B129727) or acetonitrile, to prepare a series of solutions of known concentrations. The absorbance of these solutions is measured at the wavelength of maximum absorbance (λmax) to generate a calibration curve. This curve can then be used to determine the concentration of the compound in unknown samples. While studies on the related compound Quinapril Hydrochloride have shown a λmax around 207-222 nm, the specific λmax for this compound must be determined experimentally as part of the method development process. researchgate.net The establishment of a linear relationship between concentration and absorbance according to the Beer-Lambert law is fundamental to this application.

Application as a Reference Standard in Pharmaceutical Research

This compound serves as a critical reference standard in pharmaceutical research and manufacturing. lgcstandards.com A reference standard is a highly purified and well-characterized material used as a benchmark for quality control.

Its primary applications include:

Impurity Profiling: As a known synthetic intermediate, this compound can also be a potential impurity in the final Quinapril API. A reference standard is essential for developing and validating analytical methods (e.g., High-Performance Liquid Chromatography, HPLC) to detect and quantify its presence, ensuring the final drug product meets stringent purity requirements.

Method Development and Validation: It is used to develop and validate analytical methods for the quality control of Quinapril. synzeal.com This includes assays for the quantification of the API and related substances. The standard is used to confirm method specificity, linearity, accuracy, and precision.

Regulatory Submissions: Certified reference standards are required for regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate the quality and consistency of the drug manufacturing process. synzeal.com Suppliers provide this compound with a comprehensive Certificate of Analysis containing detailed characterization data to meet these regulatory guidelines. synzeal.com

Bioanalytical Method Development for in vitro Biological Samples (Excluding Human Plasma/Clinical Samples)

In non-clinical pharmaceutical research, it is often necessary to quantify compounds in various biological matrices to understand their metabolic fate, stability, or activity. While no specific bioanalytical methods for this compound in in vitro samples are publicly detailed, the tools and rationale for their development are well-established.

The development of a bioanalytical method, typically using Liquid Chromatography-Mass Spectrometry (LC-MS) for its high sensitivity and specificity, would be necessary to study this compound in in vitro systems like:

Metabolic Stability Assays: Investigating the stability of the compound in liver microsomes or hepatocytes.

Cell Permeability Studies: Measuring its transport across cell monolayers (e.g., Caco-2 cells) to predict absorption.

Enzyme Inhibition Assays: Using the compound as a test article or reference.

A crucial component for developing a reliable quantitative bioanalytical method is a suitable internal standard (IS). For this purpose, a stable-labeled version, Quinapril-d5 Benzyl Ester , is commercially available. pharmaffiliates.comusbio.net This deuterated analog is an ideal IS because it has a higher mass than the analyte but exhibits nearly identical chemical and chromatographic behavior. Its use allows for precise correction of variations that may occur during sample preparation and analysis, which is a cornerstone of robust bioanalytical method development. The availability of this labeled derivative is a key enabler for the creation of sensitive and accurate assays for use in non-clinical, in vitro research. pharmaffiliates.com

Stability and Degradation Kinetics of Quinapril Benzyl Ester

Hydrolytic Degradation Studies

Hydrolysis is a major pathway for the degradation of Quinapril (B1585795) benzyl (B1604629) ester, as dissolution in aqueous environments accelerates its breakdown eurekaselect.comresearchgate.netresearchgate.net. The rate and mechanism of this degradation are heavily influenced by the pH of the solution.

The pH of the environment plays a crucial role in the stability of ester-containing compounds like Quinapril benzyl ester ajpojournals.orgresearchgate.net. Studies on the parent compound, quinapril, which shares the core structure, demonstrate that degradation pathways are dependent on whether the medium is acidic, neutral, or alkaline eurekaselect.comresearchgate.netsemanticscholar.org. Ester bonds are generally prone to hydrolysis under both acidic and basic conditions ajpojournals.orgresearchgate.net. The degradation pathway of quinapril has been shown to be dependent on the pH of pharmaceutical excipients it is mixed with nih.govsemanticscholar.org. For instance, the degradation rate is significantly lower in the presence of acidic excipients compared to basic ones researchgate.netnih.gov.

A study conducted at 80°C across acidic, neutral, and alkaline media was designed to elucidate the specific mechanisms of quinapril degradation under these varied pH conditions eurekaselect.comresearchgate.netsemanticscholar.org.

| Condition | Observed Effect on Stability | Primary Degradation Pathway |

|---|---|---|

| Acidic pH | Degradation occurs, leading to cyclized products researchgate.net. | Hydrolysis, Intramolecular Cyclization |

| Neutral pH | Subject to hydrolytic degradation. | Hydrolysis |

| Alkaline pH | Accelerated degradation observed. | Base-catalyzed hydrolysis |

Forced degradation studies have successfully identified the primary by-products resulting from the hydrolysis of the quinapril structure. The main decomposition routes are the hydrolysis of the ethyl ester group and intramolecular cyclization nih.gov. The primary identified degradation products include Quinaprilat (B1678679) and a diketopiperazine (DKP) derivative researchgate.netresearchgate.net.

| Degradation Product | Formation Pathway | Reference |

|---|---|---|

| Quinaprilat | Hydrolysis of the ester group nih.govresearchgate.net. | researchgate.netresearchgate.net |

| Diketopiperazine (DKP) | Intramolecular cyclization nih.govresearchgate.netgoogle.com. | researchgate.net |

| Quinaprilat DKP derivative | Further degradation/cyclization of Quinaprilat. | researchgate.net |

Thermal Degradation Profiles